

"Thalidomide-5-O-CH₂-COO(t-Bu)" CAS number and supplier information

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Compound of Interest

Compound Name: Thalidomide-5-O-CH₂-COO(t-Bu)

Cat. No.: B15621461

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In-Depth Technical Guide: Thalidomide-5-O-CH₂-COO(t-Bu)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Thalidomide-5-O-CH₂-COO(t-Bu)**, a critical intermediate in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical identity, supplier information, a plausible synthetic pathway, and its role in the rapidly evolving field of targeted protein degradation.

Chemical Identity and Supplier Information

Thalidomide-5-O-CH₂-COO(t-Bu), also known as tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisindolin-5-yl)oxy)acetate, is a derivative of thalidomide functionalized at the 5-position of the isoindoline core. This modification makes it a valuable building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.

Parameter	Value	Reference
CAS Number	2682112-10-1	[1]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₇	
Molecular Weight	388.37 g/mol	

Supplier Information:

Supplier	Product Name	Catalog Number
MedChemExpress	Thalidomide-5-O-CH ₂ -COO(t-Bu)	HY-136363

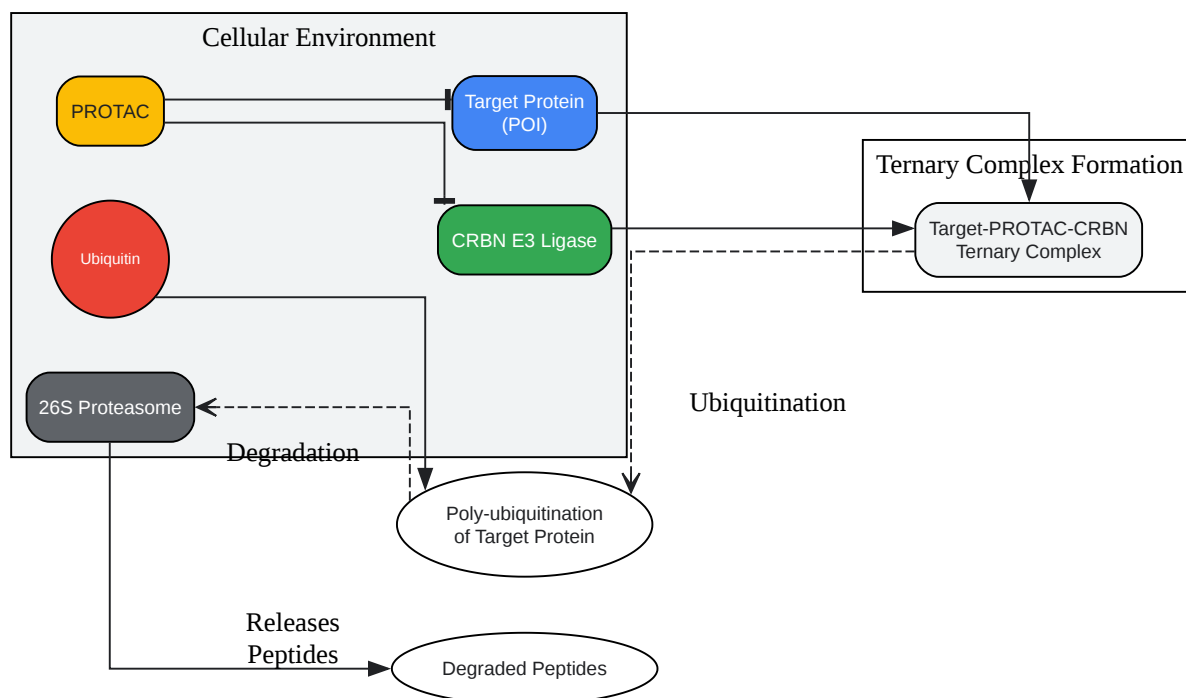
Role in PROTAC Technology

PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

Thalidomide and its derivatives are well-established ligands for the CRBN E3 ligase.

Thalidomide-5-O-CH₂-COO(t-Bu) serves as a key intermediate in the construction of CRBN-recruiting PROTACs. The tert-butyl ester group can be hydrolyzed to reveal a carboxylic acid, which can then be coupled to a linker connected to a target protein ligand.

PROTAC-Mediated Protein Degradation Pathway



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Caption: PROTAC-mediated protein degradation workflow.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Thalidomide-5-O-CH₂-COO(t-Bu)** is not readily available in the searched literature, a plausible synthetic route can be inferred from the synthesis of related compounds. The most likely pathway involves the alkylation of 5-hydroxythalidomide with tert-butyl bromoacetate.

3.1. Synthesis of 5-Hydroxythalidomide (Starting Material)

The synthesis of 5-hydroxythalidomide has been described in the literature.^[2] This compound serves as the precursor for the subsequent alkylation step.

3.2. Plausible Synthesis of **Thalidomide-5-O-CH₂-COO(t-Bu)**

This proposed protocol is based on standard organic synthesis techniques for O-alkylation of phenols.

Materials:

- 5-Hydroxythalidomide
- tert-Butyl bromoacetate
- Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a solution of 5-hydroxythalidomide in anhydrous DMF, add a suitable base such as potassium carbonate or cesium carbonate.
- Stir the mixture at room temperature under an inert atmosphere for approximately 30 minutes to facilitate the formation of the phenoxide.
- Add tert-butyl bromoacetate dropwise to the reaction mixture.
- Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and quench with water.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to afford the desired **Thalidomide-5-O-CH₂-COO(t-Bu)**.

Workflow for the Synthesis of **Thalidomide-5-O-CH₂-COO(t-Bu)** and its use in PROTAC Assembly



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Caption: Synthetic workflow for PROTAC assembly.

Conclusion

Thalidomide-5-O-CH₂-COO(t-Bu) is a valuable chemical entity for the synthesis of CRBN-recruiting PROTACs. Its strategic design allows for straightforward incorporation into complex heterobifunctional degraders. This guide provides essential information for researchers embarking on the design and synthesis of novel therapeutics in the field of targeted protein degradation. Further investigation into the optimization of its synthesis and the exploration of its utility in various PROTAC constructs will continue to be of high interest to the scientific community.

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References

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- 2. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
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